molecular formula C4H2ClNaO2S2 B7936165 sodium;5-chlorothiophene-2-sulfinate

sodium;5-chlorothiophene-2-sulfinate

Cat. No.: B7936165
M. Wt: 204.6 g/mol
InChI Key: URPDPPVDDGHRPQ-UHFFFAOYSA-M
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Description

Sodium 5-chlorothiophene-2-sulfinate: is a chemical compound with the molecular formula C₄H₂ClNaO₂S₂ and a molecular weight of 204.63 g/mol . It is a sodium salt derivative of 5-chlorothiophene-2-sulfinic acid and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chlorothiophene-2-sulfinate typically involves the sulfonation of 5-chlorothiophene. This process can be achieved through the reaction of 5-chlorothiophene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of sodium 5-chlorothiophene-2-sulfinate may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chlorothiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of sodium 5-chlorothiophene-2-sulfinate involves its ability to undergo various chemical transformations. The sulfinic group can participate in redox reactions, while the chlorine atom can be substituted with other functional groups. These properties enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

  • Sodium 5-bromothiophene-2-sulfinate
  • Sodium 5-iodothiophene-2-sulfinate
  • Sodium 5-fluorothiophene-2-sulfinate

Comparison: Sodium 5-chlorothiophene-2-sulfinate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and stability under various conditions .

Properties

IUPAC Name

sodium;5-chlorothiophene-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDPPVDDGHRPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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